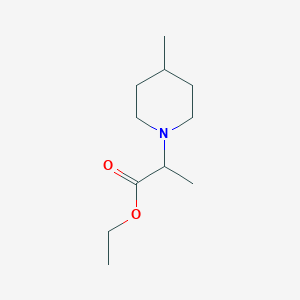

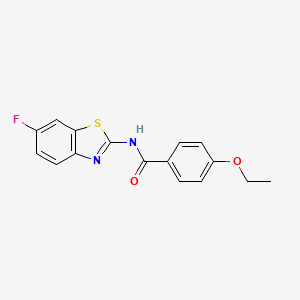

Ethyl 2-(4-methylpiperidin-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

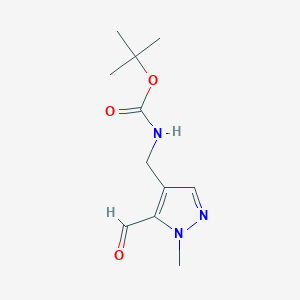

Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 . It is used for proteomics research .

Physical And Chemical Properties Analysis

Ethyl 2-(4-methylpiperidin-1-yl)propanoate has a molecular weight of 199.3 . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

Biotransformation and Kinetic Studies

Research has explored the biotransformation and kinetics of similar compounds, providing insights into how such chemicals are metabolized and excreted in organisms. For instance, studies on Ethyl tert-butyl ether (ETBE) in rats and humans have contributed to understanding the metabolic pathways and potential toxicological impacts of ether compounds used in gasoline (Amberg, Rosner, & Dekant, 1999)[https://consensus.app/papers/biotransformation-kinetics-excretion-tertbutyl-ether-amberg/4d9864ed164656a58c692ecf53c562cc/?utm_source=chatgpt].

Polymer Chemistry and Materials Science

The synthesis of block copolymers using asymmetric difunctional initiators, including those related to piperidinyl and propanoate structures, has been investigated. Such research provides a foundation for developing advanced materials with specific properties for various applications, from biomedicine to engineering (Tunca et al., 2001)[https://consensus.app/papers/synthesis-initiators-preparation-block-copolymers-atrp-tunca/2c086502693a5368a61bce8e79e9c162/?utm_source=chatgpt].

Catalysis and Chemical Synthesis

Studies on catalysts for the production of methyl propanoate via methoxycarbonylation of ethene illustrate the broader field of catalytic processes involving propanoate esters. Such research is crucial for developing more efficient and sustainable chemical synthesis methods (Clegg et al., 1999)[https://consensus.app/papers/highly-active-selective-catalysts-production-methyl-clegg/4d3ea4eac52b592381be9c7027f9faa0/?utm_source=chatgpt].

Biofuels and Renewable Energy

The combustion chemistry of esters, including ethyl propanoate, has been studied to understand better the potential of esters derived from vegetable oils and animal fats as renewable biofuels. This research is part of a broader effort to find sustainable alternatives to fossil fuels (Metcalfe et al., 2007)[https://consensus.app/papers/modeling-study-c5h10o2-ethyl-methyl-esters-metcalfe/28362f777f17541d8e93683e947afbd8/?utm_source=chatgpt].

Analytical Chemistry

Developing high-performance liquid chromatography (HPLC) methods for measuring specific chelators in biological fluids showcases the analytical applications of related compounds. Such methodologies are essential for drug monitoring, toxicological studies, and pharmacokinetic research (Goddard & Kontoghiorghes, 1990)[https://consensus.app/papers/development-hplc-method-measuring-orally-administered-goddard/5a7e0415a6995af09b8bbff19fa1cf2b/?utm_source=chatgpt].

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-(4-methylpiperidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCRJRFJKBAQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)

![N-(2,5-dimethylphenyl)-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2734716.png)